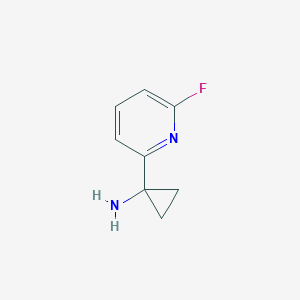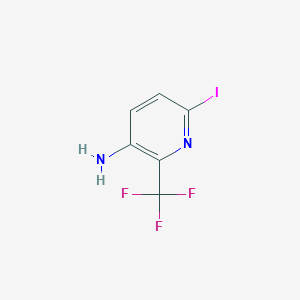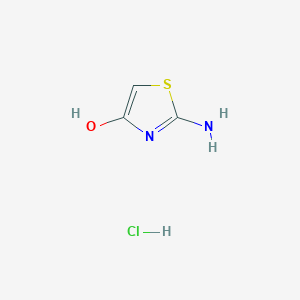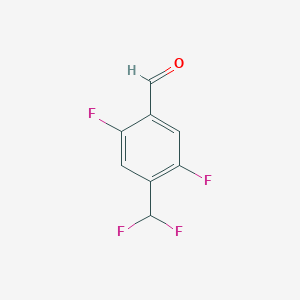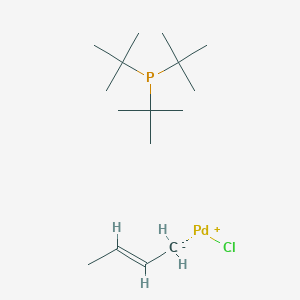
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane is a complex organometallic compound that combines the properties of (E)-but-2-ene, chloropalladium(1+), and tritert-butylphosphane. This compound is of significant interest in the field of catalysis, particularly in the context of palladium-catalyzed reactions. The presence of tritert-butylphosphane as a ligand enhances the stability and reactivity of the palladium center, making it a valuable catalyst in various organic transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane typically involves the coordination of (E)-but-2-ene and tritert-butylphosphane to a palladium(II) chloride precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the palladium center. The general synthetic route can be summarized as follows:
Preparation of Palladium(II) Chloride Precursor: Palladium(II) chloride is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran.
Coordination of Tritert-butylphosphane: Tritert-butylphosphane is added to the solution, and the mixture is stirred at room temperature to allow the formation of the palladium-phosphane complex.
Addition of (E)-but-2-ene: (E)-but-2-ene is introduced to the reaction mixture, and the solution is stirred for an additional period to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane undergoes various types of reactions, including:
Oxidation: The palladium center can undergo oxidation, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the palladium center back to its lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the tritert-butylphosphane ligand is replaced by other ligands.
Coupling Reactions: The compound is particularly effective in catalyzing carbon-carbon coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are used.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands, such as triphenylphosphine or phosphine oxides.
Coupling Reactions: Reagents such as aryl halides, boronic acids, and alkenes are used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound, while in Heck reactions, the product is typically a substituted alkene.
科学的研究の応用
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and polymerization.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane involves the coordination of the palladium center to the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps. The tritert-butylphosphane ligand stabilizes the palladium center and facilitates the formation of reactive intermediates. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Triphenylphosphine Palladium Complexes: These complexes are widely used in catalysis but have different steric and electronic properties compared to tritert-butylphosphane complexes.
Tris(2,4-di-tert-butylphenyl)phosphine Palladium Complexes: These complexes offer similar steric hindrance but differ in electronic properties.
Bis(diphenylphosphino)ferrocene Palladium Complexes: These complexes are used in asymmetric catalysis and have unique chiral properties.
Uniqueness
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane is unique due to the presence of the tritert-butylphosphane ligand, which provides significant steric hindrance and electronic effects. This enhances the stability and reactivity of the palladium center, making it a highly effective catalyst in various organic transformations.
特性
分子式 |
C16H34ClPPd |
|---|---|
分子量 |
399.3 g/mol |
IUPAC名 |
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;; |
InChIキー |
OSYVQMVMDNMXNI-NXZCPFRHSA-M |
異性体SMILES |
C/C=C/[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |
正規SMILES |
CC=C[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
![hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13013863.png)
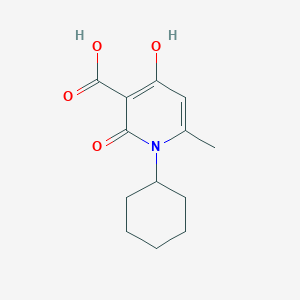

![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid](/img/structure/B13013883.png)
